molecular formula C12H15ClN2 B12132456 N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

Katalognummer: B12132456
Molekulargewicht: 222.71 g/mol
InChI-Schlüssel: ZUBMDAMPFXPZTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is a chemical compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine typically involves the reaction of 4-chloroaniline with a suitable cyclic ketone under specific conditions. One common method involves the use of a cyclization reaction where the 4-chloroaniline reacts with a cyclic ketone in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like water or acetonitrile . The reaction is usually carried out at elevated temperatures to facilitate the formation of the azepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxidized azepine derivatives.

    Reduction: Formation of reduced azepine derivatives.

    Substitution: Formation of substituted azepine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is unique due to its azepine ring structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H15ClN2

Molekulargewicht

222.71 g/mol

IUPAC-Name

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C12H15ClN2/c13-10-5-7-11(8-6-10)15-12-4-2-1-3-9-14-12/h5-8H,1-4,9H2,(H,14,15)

InChI-Schlüssel

ZUBMDAMPFXPZTQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=NCC1)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.